5,7-Dihydroxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves several steps, typically starting from readily available precursors. One common method involves the cyclization of appropriate phenolic compounds under acidic or basic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as red clover or soybeans, followed by purification processes . Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyl or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated chromen derivatives .
Scientific Research Applications
5,7-Dihydroxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Its antioxidant and anti-inflammatory properties make it a subject of study in cellular biology.
Industry: It is used in the formulation of dietary supplements and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves several molecular targets and pathways:
Phytoestrogenic Activity: It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity.
Antioxidant Pathways: It activates antioxidant pathways, reducing oxidative stress in cells.
Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Cancer Pathways: It interferes with cancer cell proliferation and induces apoptosis through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavone with similar phytoestrogenic and anti-cancer properties.
Daidzein: Similar to genistein, it also exhibits phytoestrogenic activity.
Formononetin: Another methoxy-substituted isoflavone with similar biological activities.
Uniqueness
5,7-Dihydroxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-5,8,10,13-15,17-18H,6-7H2,1H3 |
InChI Key |
AABXIFTVBCJKEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3CC(CC(C3C2=O)O)O |
Origin of Product |
United States |
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